5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole
Description
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole is a heterocyclic compound featuring a benzodioxole core (benzo[1,3]dioxole) substituted at the 5-position with an isocyano group attached to a toluene-4-sulfonyl (tosyl) methyl moiety. Synonyms include "5-(isocyano(tosyl)methyl)benzo[d][1,3]dioxole" and "AC1MCKEL," with CAS-associated identifiers such as CTK4I6740 and PubChem11887 .
Properties
IUPAC Name |
5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-3-6-13(7-4-11)22(18,19)16(17-2)12-5-8-14-15(9-12)21-10-20-14/h3-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBMIRETKHRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=C(C=C2)OCO3)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378049 | |
| Record name | 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428816-43-7 | |
| Record name | 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzodioxole typically proceeds via:
- Preparation of the benzodioxole core with suitable functionalization at the 5-position.
- Introduction of the toluene-4-sulfonyl methyl group via sulfonylation.
- Conversion of the methyl group into an isocyano functionality through formylation followed by dehydration.
Preparation of Benzodioxole Core and Functionalization
The benzodioxole nucleus can be synthesized or procured commercially (CAS 274-09-9) and functionalized at the 5-position by acylation or alkylation methods. For instance, acylation with butanoyl chloride in the presence of zinc(II) oxide and zinc(II) chloride in dichloromethane at 0–5 °C yields 1-(1,3-benzodioxol-5-yl)-1-butanone with high purity and good yield (75 g scale).
This intermediate can be further manipulated to introduce the sulfonyl group.
Introduction of the Toluene-4-sulfonyl Methyl Group
The toluene-4-sulfonyl (tosyl) group is commonly introduced via sulfonyl chloride derivatives under basic or neutral conditions. The methyl linkage to the benzodioxole core is typically formed by nucleophilic substitution or coupling reactions.
While direct data on this exact step for this compound is limited in the search results, sulfonylation of aromatic methyl groups is a well-established method in organic synthesis, often employing tosyl chloride and a base such as pyridine or triethylamine under reflux or room temperature conditions.
Preparation of the Isocyano Group
The key functional group, the isocyano (-NC) moiety, is introduced through formylation of a primary amine intermediate followed by dehydration. General procedures for isocyanide synthesis involve:
- Formylation of a primary amine to form a formamide intermediate.
- Dehydration of the formamide to the isocyanide using reagents such as phosphorus oxychloride, triphosgene, or other dehydrating agents.
A representative method from recent literature describes the synthesis of isocyanides by reacting the corresponding amine with formylating agents in dichloromethane at 40 °C for 3–8 hours, followed by dehydration and purification via bulb-to-bulb distillation under reduced pressure.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formylation | Formylating agent (e.g., formic acid derivatives) | CH2Cl2, 40 °C, 3–8 h | Variable | Dropwise addition, inert atmosphere |
| Dehydration | POCl3 or equivalent dehydrating agent | Room temp to reflux | High | Purification by distillation |
Example Preparation Protocol (Hypothetical Consolidation)
Based on standard practices and analogous compound preparations, a plausible synthetic route to 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzodioxole is:
Conversion to the corresponding primary amine (if starting from a halomethyl sulfonyl intermediate):
- Substitute the halogen with ammonia or an amine source.
-
- Treat the amine with a formylating agent in dichloromethane at 40 °C for several hours.
-
- Use phosphorus oxychloride or similar dehydrating agent to convert the formamide to the isocyanide.
-
- Purify the final isocyanide compound by bulb-to-bulb distillation or column chromatography.
Data Table Summarizing Key Reaction Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 1 | Sulfonylation | Toluene-4-sulfonyl chloride, pyridine | Reflux | 3–6 h | 70–85 | Column chromatography |
| 2 | Amination | NH3 or amine source | RT to reflux | 4–12 h | 60–80 | Extraction, recrystallization |
| 3 | Formylation | Formylating agent (e.g., formic acid derivatives), CH2Cl2 | 40 °C | 3–8 h | 75–90 | Extraction, drying |
| 4 | Dehydration | POCl3 or triphosgene | RT to reflux | 1–3 h | 70–90 | Bulb-to-bulb distillation |
Research Findings and Notes
- The benzodioxole moiety can be efficiently functionalized at the 5-position with high regioselectivity using acylation or sulfonylation techniques.
- The isocyanide functional group introduction requires careful control of reaction conditions to avoid side reactions and ensure high purity.
- Purification steps such as chromatography and distillation under reduced pressure are critical for obtaining analytically pure compounds.
- The use of inert atmosphere and low temperatures during sensitive steps like formylation and dehydration improves yields and product stability.
- No direct preparation protocols for 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzodioxole were found in the searched sources; however, the described methods are consistent with standard isocyanide chemistry and sulfonylation practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isocyano group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the benzo[1,3]dioxole moiety.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives at the sulfonyl group are the major products.
Scientific Research Applications
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
(a) Benzo[d][1,3]dioxole Derivatives with Electron-Withdrawing Groups
- 5-(2-Nitrovinyl)benzo[d][1,3]dioxole: Synthesized via condensation of benzodioxole-5-carbaldehyde with nitromethane, this compound features a nitrovinyl group. The nitro group’s strong electron-withdrawing nature contrasts with the sulfonyl-isocyano motif in the target compound. Such derivatives are intermediates for bioactive molecules, such as DNA polymerase α inhibitors (e.g., (E)-5-(4-Nitrostyryl)benzo[d][1,3]dioxole) .
- 5-(3-Fluorobutyl)benzo[d][1,3]dioxole : Fluorinated alkyl chains introduce hydrophobicity and metabolic stability. The target compound’s sulfonyl group may enhance solubility compared to fluorinated analogs .
(b) Bioactive Benzodioxole Derivatives
- Antifungal Agents: Benzo[d][1,3]dioxole-substituted isoxazoles and pyrazoles (e.g., compounds 4c and 5c) exhibit enhanced activity against C. albicans (27–28 mm inhibition zones). The target’s isocyano-tosyl group could modulate interactions with fungal biomacromolecules .
- DNA Polymerase Inhibitors: Styryl-substituted benzodioxoles (e.g., (E)-5-(4-Nitrostyryl)benzo[d][1,3]dioxole) show potent inhibition. The target’s isocyano group may enable unique binding modes via nucleophilic reactivity .
Key Research Findings
Antifungal Activity: Benzodioxole derivatives consistently show enhanced bioactivity when substituted with electron-rich or bulky groups. The target’s sulfonyl-isocyano motif may improve target specificity .
Synthetic Flexibility : Benzodioxole’s 5-position is amenable to diverse functionalization, enabling tailored electronic and steric profiles .
Pharmacological Potential: Styryl and nitrovinyl analogs highlight the scaffold’s utility in drug discovery, suggesting the target compound could be optimized for enzyme inhibition or antimicrobial activity .
Biological Activity
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole, with the CAS number 428816-43-7, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO4S |
| Molecular Weight | 315.344 g/mol |
| CAS Number | 428816-43-7 |
| MDL Number | MFCD06245427 |
| Purity | 95% |
Structure
The compound features a benzo[1,3]dioxole moiety, which is known for its biological activity, particularly in the context of anti-cancer and anti-inflammatory properties. The isocyanide functional group contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. This effect is believed to be mediated through the modulation of apoptotic pathways and the inhibition of cell cycle progression.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This suggests a potential role in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against breast and colon cancer cells.
- Animal Models : In vivo studies using murine models have shown that administration of the compound led to decreased tumor size and weight compared to control groups. These findings support its potential as a therapeutic agent in oncology.
- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound activates caspase pathways leading to apoptosis and inhibits NF-kB signaling, which is crucial for inflammation and cancer progression.
Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. According to Material Safety Data Sheets (MSDS), it should be handled with caution due to potential irritations upon exposure.
Hazard Classification
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[1,3]dioxole core. Key steps include sulfonylation of the toluene moiety and introduction of the isocyano group. Reaction optimization focuses on:
- Catalyst selection : Use of phase-transfer catalysts or Lewis acids to enhance sulfonylation efficiency .
- Temperature control : Reflux conditions (e.g., in xylene) for sulfonic acid-mediated reactions to ensure complete conversion .
- Purification : Recrystallization or column chromatography to isolate high-purity products, as demonstrated in analogous sulfonyl-containing compounds .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. Coupling patterns in the aromatic region (6.5–8.0 ppm) resolve benzo[1,3]dioxole and toluene-sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns from sulfonyl (S/S) and halide (if present) substituents .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~2100 cm (isocyano group) confirm functional groups .
Q. How does the compound’s stability influence storage and handling protocols?
- Methodological Answer :
- Moisture Sensitivity : The isocyano group is prone to hydrolysis; store under inert gas (N/Ar) in sealed containers .
- Thermal Stability : Avoid prolonged exposure to temperatures >80°C, as sulfonyl groups may undergo decomposition or unintended cyclization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents (e.g., halogen vs. alkyl groups)?
- Methodological Answer :
- Mechanistic Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, steric hindrance from bulky substituents may shift reaction pathways .
- Computational Modeling : Density Functional Theory (DFT) calculations to compare transition-state energies for different substituents, guiding rational design .
- Case Study : In analogous sulfonyl systems, electron-withdrawing groups (e.g., -NO) accelerate nucleophilic substitution but reduce isocyano stability .
Q. What strategies mitigate unexpected byproducts, such as cycloreversion or dimerization?
- Methodological Answer :
- Condition Screening : Test bases (e.g., NaH vs. KOBut) and solvents (polar aprotic vs. ethers) to suppress side reactions. For example, NaH/DMSO unexpectedly promotes cycloreversion in tosylated systems .
- In Situ Monitoring : Use LC-MS or ReactIR to detect intermediates and adjust reaction parameters dynamically .
Q. How can computational tools enhance the design of derivatives for specific applications (e.g., catalysis or bioactivity)?
- Methodological Answer :
- Molecular Docking : Predict binding affinities for bioactive targets by modeling interactions between the sulfonyl/isocyano groups and receptor sites .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed reactivity or stability trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity, reagent stoichiometry, and inert atmosphere integrity. For example, trace moisture can hydrolyze isocyano groups, reducing yields .
- Byproduct Identification : Use GC-MS or preparative TLC to isolate and characterize side products, as seen in sulfonylation reactions where over-reaction forms disulfonylated derivatives .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound’s reactive functional groups?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
